N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazole derivatives This compound is known for its unique chemical structure, which includes a benzoxadiazole ring fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-methyl-6-(propan-2-yl)aniline with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the benzoxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxadiazole derivatives.
Scientific Research Applications
N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with biological macromolecules, leading to changes in their function. The sulfonamide group can form hydrogen bonds with target proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar benzene ring structure.
Imidazole Derivatives: Compounds with a five-membered ring containing nitrogen atoms, similar to the benzoxadiazole ring.
Pyrrole Derivatives: Compounds with a five-membered ring containing nitrogen, similar to the benzoxadiazole structure.
Uniqueness
N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a benzoxadiazole ring and a sulfonamide group This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
Molecular Formula |
C16H17N3O3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H17N3O3S/c1-10(2)12-7-4-6-11(3)15(12)19-23(20,21)14-9-5-8-13-16(14)18-22-17-13/h4-10,19H,1-3H3 |
InChI Key |
WMKBMGUCLLIACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.